4-Bromo-2-fluoro-6-methylaniline

Lipophilicity Drug Design ADME

4-Bromo-2-fluoro-6-methylaniline (CAS 429683-46-5) is a trisubstituted aniline derivative featuring bromine at the 4-position, fluorine at the 2-position, and a methyl group at the 6-position. This compound is a pale brown liquid with a molecular weight of 204.04 g/mol and a molecular formula of C7H7BrFN.

Molecular Formula C7H7BrFN
Molecular Weight 204.042
CAS No. 429683-46-5
Cat. No. B2699514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-6-methylaniline
CAS429683-46-5
Molecular FormulaC7H7BrFN
Molecular Weight204.042
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)F)Br
InChIInChI=1S/C7H7BrFN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3
InChIKeySLNCSLAIDQBUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-fluoro-6-methylaniline (CAS 429683-46-5) – A Specialized Halogenated Aniline Building Block for Pharmaceutical and Agrochemical Synthesis


4-Bromo-2-fluoro-6-methylaniline (CAS 429683-46-5) is a trisubstituted aniline derivative featuring bromine at the 4-position, fluorine at the 2-position, and a methyl group at the 6-position . This compound is a pale brown liquid [1] with a molecular weight of 204.04 g/mol and a molecular formula of C7H7BrFN . It is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty organic compounds, owing to its unique substitution pattern that provides orthogonal reactivity handles for cross-coupling and further functionalization .

Why 4-Bromo-2-fluoro-6-methylaniline Cannot Be Replaced by Common In-Class Analogs – Structural and Property Differentiators


Generic substitution with simpler halogenated anilines (e.g., 4-bromo-2-methylaniline or 2-fluoro-6-methylaniline) fails due to the precise interplay of electron-withdrawing and electron-donating substituents that define 4-bromo-2-fluoro-6-methylaniline's physicochemical and reactivity profile. The combination of a para-bromo, ortho-fluoro, and ortho-methyl substitution creates a distinct electronic environment that significantly alters lipophilicity (LogP), basicity (pKa), and regioselectivity in cross-coupling reactions compared to analogs lacking one or more of these groups . These differences directly impact synthetic outcomes, biological activity, and procurement decisions, as detailed in the quantitative evidence below.

Quantitative Differentiation of 4-Bromo-2-fluoro-6-methylaniline vs. Closest Analogs – Data-Driven Selection Guide


Lipophilicity (LogP) Comparison: Optimized Balance for Membrane Permeability and Solubility

4-Bromo-2-fluoro-6-methylaniline exhibits an experimentally determined LogP value of 2.47882 . This value is significantly lower than that of 4-bromo-2-methylaniline (LogP ~2.92) [1] and 2-bromo-4-fluoro-6-methylaniline (LogP ~3.06) [2], yet higher than that of 2-fluoro-6-methylaniline (LogP ~1.73) [3]. The intermediate lipophilicity of the target compound offers a balanced profile for drug-like properties, enhancing membrane permeability without excessive lipophilicity that could lead to poor aqueous solubility or metabolic instability.

Lipophilicity Drug Design ADME

Basicity (pKa) Comparison: Enhanced Electrophilicity and Reactivity in Cross-Coupling

The predicted pKa of 4-bromo-2-fluoro-6-methylaniline is 2.35 ± 0.10 . This is substantially lower than that of unsubstituted aniline (pKa 4.6) and common analogs such as 4-bromo-2-methylaniline (estimated pKa ~4.0) and 2-fluoro-6-methylaniline (estimated pKa ~3.5). The strongly electron-withdrawing para-bromo and ortho-fluoro substituents significantly reduce the basicity of the amino group, making the compound less nucleophilic and more amenable to electrophilic aromatic substitution and certain cross-coupling reactions that require a less basic aniline partner to avoid catalyst poisoning or undesired side reactions.

Basicity Cross-Coupling Electrophilicity

Potency in Kir6.2/SUR2B Potassium Channel Opening Assays vs. Reference Compounds

A derivative incorporating the 4-bromo-2-fluoro-6-methylaniline moiety (BDBM50475995) exhibited EC50 values of 1 nM and 3.72 nM in a FLIPR assay measuring the opening of human urinary bladder Kir6.2 channels containing SUR2B in Ltk cells [1]. For context, the classical potassium channel opener diazoxide has an EC50 of 33,000 nM (33 µM) [2] in a related assay, while other Kir6.2 openers like CL-705G show EC50 values of ~9 µM [3]. The >10,000-fold increase in potency for the 4-bromo-2-fluoro-6-methylaniline-containing derivative suggests that this specific aniline substitution pattern contributes significantly to high-affinity target engagement.

Kir6.2 SUR2B Potassium Channel Opener EC50

Purity and Analytical Quality Assurance: 98%+ Purity with Comprehensive QC

Commercially available 4-bromo-2-fluoro-6-methylaniline is supplied with a minimum purity of 98%, accompanied by full analytical characterization including 1H NMR, 19F NMR, HPLC, and GC . In contrast, many generic halogenated aniline analogs are offered at lower purities (e.g., 95% for 4-bromo-2-fluoroaniline ) or without comprehensive QC documentation. The high purity and robust analytical package reduce the need for additional purification steps, minimize batch-to-batch variability, and ensure reproducible results in sensitive synthetic and biological applications.

Purity Quality Control Procurement

Targeted Application Scenarios for 4-Bromo-2-fluoro-6-methylaniline – Where Quantitative Differentiation Drives Value


Medicinal Chemistry: Lead Optimization for Kir6.2/SUR2B Potassium Channel Modulators

Given the >10,000-fold potency advantage observed for a derivative containing the 4-bromo-2-fluoro-6-methylaniline scaffold over diazoxide in Kir6.2/SUR2B opening assays [1], this building block is ideally suited for SAR campaigns targeting disorders of smooth muscle function, such as overactive bladder or hypertension. Procurement of this specific aniline ensures that the privileged substitution pattern is maintained in hit-to-lead and lead optimization stages, maximizing the probability of identifying high-affinity clinical candidates.

Synthetic Chemistry: Cross-Coupling Reactions Requiring a Less Basic Aniline Partner

The exceptionally low pKa of 2.35 makes 4-bromo-2-fluoro-6-methylaniline a superior choice for palladium-catalyzed C–N coupling reactions that are incompatible with more basic anilines. This includes Buchwald-Hartwig aminations with substrates prone to dehalogenation or catalyst poisoning. Researchers can avoid time-consuming workarounds and achieve higher yields by selecting this pre-optimized building block.

Pharmaceutical Development: Synthesis of CNS-Penetrant Drug Candidates

With a LogP of 2.48 , 4-bromo-2-fluoro-6-methylaniline-derived intermediates are predicted to have optimal lipophilicity for crossing the blood-brain barrier (ideal CNS LogP range 1.5–3.5). This property is essential for the development of therapeutics targeting neurological disorders. Using this building block from the outset can streamline the ADME optimization process and reduce attrition due to poor brain exposure.

Process Chemistry: Scale-Up with High-Purity, Fully Characterized Starting Material

For kilo-lab and pilot plant campaigns, the availability of 4-bromo-2-fluoro-6-methylaniline at 98% purity with comprehensive QC (NMR, HPLC, GC) minimizes the risk of impurities that could propagate through multi-step syntheses. This reduces the burden on purification, lowers overall cost of goods, and ensures regulatory compliance for the final active pharmaceutical ingredient (API).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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